1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one is a complex organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of mutant isocitrate dehydrogenase 1, which is relevant in cancer treatment. This compound is characterized by its unique molecular structure and functional groups that contribute to its biological activity.
The compound can be synthesized through various chemical methods, and its properties have been explored in multiple studies and patents. Notably, it has been mentioned in patent literature related to pharmaceutical compositions aimed at treating cancers associated with isocitrate dehydrogenase mutations .
This compound falls under the category of organic halides and ketones due to the presence of a bromine atom and a carbonyl group in its structure. It also contains difluoromethoxy substituents, which classify it as a fluorinated organic compound.
The synthesis of 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one typically involves several steps:
The specific conditions (e.g., temperature, solvents, catalysts) for each step can vary based on the desired yield and purity of the final product. For instance, reactions may be conducted under an inert atmosphere to prevent moisture interference.
The molecular formula for 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one is C12H10BrF4O3, indicating the presence of several functional groups:
The compound's molecular weight is approximately 357.10 g/mol. Its structural representation can be depicted using standard chemical notation, highlighting the arrangement of atoms and bonds.
1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one can participate in various chemical reactions:
The reactivity of the compound is influenced by its electron-withdrawing difluoromethoxy groups, which enhance electrophilicity at the carbonyl carbon.
The mechanism by which 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one exerts its effects involves interaction with specific biological targets. In particular, it has been identified as an inhibitor of mutant isocitrate dehydrogenase 1, leading to altered metabolic pathways in cancer cells.
Inhibition studies have demonstrated that compounds with similar structures can significantly reduce the proliferation of cancer cells harboring IDH1 mutations. This suggests that 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one may exhibit similar therapeutic potential.
The primary application of 1-(2,4-Bis(difluoromethoxy)phenyl)-1-bromopropan-2-one lies in medicinal chemistry as a potential therapeutic agent for cancers associated with mutant isocitrate dehydrogenase 1. Additionally, its unique structure makes it a candidate for further research into novel drug development targeting metabolic pathways in cancer cells .
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: